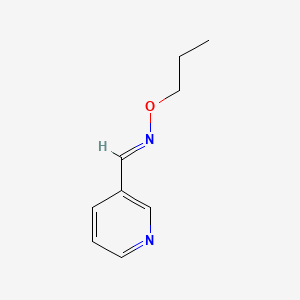

Nicotinaldehyde O-propyloxime

CAS No.: 6267-23-8

Cat. No.: VC4118290

Molecular Formula: C9H12N2O

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6267-23-8 |

|---|---|

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.2 g/mol |

| IUPAC Name | (E)-N-propoxy-1-pyridin-3-ylmethanimine |

| Standard InChI | InChI=1S/C9H12N2O/c1-2-6-12-11-8-9-4-3-5-10-7-9/h3-5,7-8H,2,6H2,1H3/b11-8+ |

| Standard InChI Key | QNBOLLYOPCWBRB-DHZHZOJOSA-N |

| Isomeric SMILES | CCCO/N=C/C1=CN=CC=C1 |

| SMILES | CCCON=CC1=CN=CC=C1 |

| Canonical SMILES | CCCON=CC1=CN=CC=C1 |

Introduction

Structural Characterization and Molecular Identity

Molecular Formula and Connectivity

Nicotinaldehyde O-propyloxime is defined by the molecular formula C₉H₁₂N₂O, with a molar mass of 164.21 g/mol . The SMILES notation (CCCO/N=C/C1=CN=CC=C1) delineates its structure: a pyridine ring substituted at the 3-position by an (E)-configured imine group linked to a propyloxy chain . The InChIKey (QNBOLLYOPCWBRB-DHZHZOJOSA-N) confirms the stereochemical specificity of the oxime group .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for various adducts provide insights into its gas-phase behavior. For instance, the [M+H]+ ion (m/z 165.10224) exhibits a CCS of 134.9 Ų, while the [M+Na]+ adduct (m/z 187.08418) has a larger CCS of 147.5 Ų, reflecting increased ion mobility resistance due to sodium coordination . These metrics are critical for mass spectrometry-based identification in complex mixtures.

Synthetic Pathways and Derivative Formation

Parent Compound Synthesis: Nicotinaldehyde

Nicotinaldehyde (3-pyridinecarboxaldehyde), the precursor to Nicotinaldehyde O-propyloxime, is synthesized via reduction of nicotinic acid derivatives. A patented method involves lithium alkoxyaluminium hydrides (e.g., LiAlH(OEt)₃) to reduce nicotinic acid morpholinamides at ambient conditions . This route highlights the feasibility of generating substituted pyridine aldehydes under mild, scalable conditions .

Physicochemical Properties

Comparative Analysis with Nicotinaldehyde

Nicotinaldehyde (CAS 500-22-1) serves as a benchmark for inferring properties of its O-propyloxime derivative :

The oxime’s increased molecular weight and hydrogen-bonding capacity due to the N–O group likely elevate its boiling point and alter solubility relative to the parent aldehyde.

Analytical and Regulatory Considerations

Detection and Quantification

The compound’s UV absorption profile (λmax ~250–270 nm, pyridine ring) and MS/MS fragmentation patterns (e.g., loss of propyloxy fragment, m/z 121) enable detection in biological matrices. Chromatographic separation using reversed-phase HPLC with C18 columns is recommended, given the compound’s moderate polarity .

Unexplored Applications and Future Directions

Agricultural Chemistry

Oxime derivatives are widely used as pesticide intermediates. Nicotinaldehyde O-propyloxime could serve as a scaffold for neonicotinoid-like insecticides, leveraging the pyridine moiety’s affinity for insect nicotinic acetylcholine receptors.

Medicinal Chemistry

The compound’s potential to inhibit NAD+-metabolizing enzymes positions it as a candidate for anticancer or antimicrobial drug development. Structural optimization could enhance selectivity for pathogen-specific nicotinamidases over human isoforms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume